GRK5 vs. GRK6 Selectivity: Grk5-IN-3 Exhibits a 1.9-Fold Preference for GRK5 in Biochemical Assays
Grk5-IN-3 demonstrates differential inhibitory activity between GRK5 and GRK6, the two closely related members of the GRK4/5/6 subfamily. It inhibits GRK5 with an IC50 of 0.22 μM, which is 1.9-fold more potent than its activity against GRK6 (IC50 = 0.41 μM) [1]. This intra-subfamily selectivity profile provides a distinct experimental tool compared to inhibitors like compound 18, which is broadly described as a GRK5/6 inhibitor without specified differential potency [2].
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | GRK5: 0.22 μM; GRK6: 0.41 μM |
| Comparator Or Baseline | GRK6 (closest subfamily member); GRK5/6 inhibitor compound 18 (unspecified differential potency) |
| Quantified Difference | 1.9-fold more potent against GRK5 than GRK6 |
| Conditions | In vitro biochemical kinase assay; incubation time 4 h [1] |
Why This Matters
Procurement of a defined GRK5/6 selectivity ratio (1.9-fold) enables precise experimental design for dissecting GRK5-specific versus GRK6-mediated signaling pathways.
- [1] MedChemExpress. GRK5-IN-3 (CAS 2410793-22-3) Product Datasheet. View Source
- [2] Mølck, C., et al. (2026). Cell-based and isoform-selective G protein-coupled receptor kinase assays for comprehensive inhibitor evaluation. Communications Biology, 9, 287. View Source
